6-Hydroxy Warfarin-d5
CAS No.: 94820-64-1
VCID: VC0196727
Molecular Formula: C19H11O5D5
Molecular Weight: 329.37
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
6-Hydroxy Warfarin-d5 is a deuterated form of 6-Hydroxy Warfarin, a metabolite of the anticoagulant drug Warfarin. Warfarin is widely used to prevent blood clots and is known for its complex metabolism, involving various cytochrome P450 enzymes. The deuterated version, 6-Hydroxy Warfarin-d5, is used in research to study the pharmacokinetics and metabolism of Warfarin due to its ability to be traced in biological samples. Research Applications6-Hydroxy Warfarin-d5 is primarily used in pharmacokinetic studies to understand how Warfarin and its metabolites are processed in the body. By incorporating deuterium into the molecule, researchers can track its metabolism and distribution without interference from endogenous compounds, providing valuable insights into drug interactions and metabolism pathways. Metabolic PathwaysWarfarin is metabolized by several cytochrome P450 enzymes, including CYP2C9, which is responsible for converting Warfarin into its hydroxy metabolites. 6-Hydroxy Warfarin, the non-deuterated form, has been shown to be a weak inhibitor of CYP2C9, suggesting that its metabolites could influence the metabolism of other drugs that rely on this enzyme . Safety and HandlingWhile specific safety data for 6-Hydroxy Warfarin-d5 is limited, it is generally handled with precautions similar to those for other Warfarin metabolites. This includes wearing protective gear such as gloves and eyeshields due to potential irritant properties. |
---|---|
CAS No. | 94820-64-1 |
Product Name | 6-Hydroxy Warfarin-d5 |
Molecular Formula | C19H11O5D5 |
Molecular Weight | 329.37 |
IUPAC Name | 4,6-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Standard InChI | InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/i2D,3D,4D,5D,6D |
SMILES | CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O |
Appearance | Solid |
Purity | 95% by HPLC; 98% atom D |
Related CAS | 17834-02-5 (unlabelled) |
Synonyms | 4,6-Dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one; 3-(α-Acetonylbenzyl)-4,6-dihydroxycoumarin-d5 |
Tag | Warfarin Impurities |
PubChem Compound | 71749421 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume